LY 163252
Overview
Description
LY 163252 is a chemical compound with a complex structure that belongs to the imidazo[4,5-c]pyridine class. This compound is characterized by the presence of a methoxy group and a methylsulfonyl group attached to a phenyl ring, which is further connected to the imidazo[4,5-c]pyridine core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY 163252 typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[4,5-c]pyridine core.
Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction using methanol as the nucleophile.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction using methylsulfonyl chloride as the sulfonating agent.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to identify the best reaction conditions.
Chemical Reactions Analysis
Types of Reactions
LY 163252 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
LY 163252 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of LY 163252 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Influencing key signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazo[4,5-c]pyridine, 2-(2-methoxy-4-(methylthio)phenyl)-, monohydrochloride: Similar structure but with a methylthio group instead of a methylsulfonyl group.
1H-Imidazo[4,5-c]pyridine, 2-(2-methoxy-4-(methylsulfonyl)phenyl)-, monohydrobromide: Similar structure but with a monohydrobromide salt instead of monohydrochloride.
Uniqueness
The uniqueness of LY 163252 lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87359-44-2 |
---|---|
Molecular Formula |
C14H14ClN3O3S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylsulfonylphenyl)-3H-imidazo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C14H13N3O3S.ClH/c1-20-13-7-9(21(2,18)19)3-4-10(13)14-16-11-5-6-15-8-12(11)17-14;/h3-8H,1-2H3,(H,16,17);1H |
InChI Key |
PLEIVZVRBKVJPS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C)C2=NC3=C(N2)C=NC=C3.Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C)C2=NC3=C(N2)C=NC=C3.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
87359-44-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-methoxy-4-(methylsulfonyl)phenyl)-1H-imidazo-(4,5-c)pyridine hydrochloride LY 163252 LY-163252 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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